molecular formula C11H9ClN2O B13876307 [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol

Cat. No.: B13876307
M. Wt: 220.65 g/mol
InChI Key: HHGHFYIMQNLWIE-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Properties

IUPAC Name

[2-(4-chlorophenyl)pyrimidin-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGHFYIMQNLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl ketone or aldehyde.

    Reduction: Formation of 2-(4-chlorophenyl)pyrimidin-5-yl alcohol or amine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biology: The compound is used in biochemical assays to study enzyme kinetics and interactions with biological macromolecules.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other valuable chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in critical biological processes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2-(4-Bromophenyl)pyrimidin-5-yl]methanol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    2-(4-Methylphenyl)pyrimidin-5-yl]methanol: Contains a methyl group instead of chlorine, potentially altering its biological activity and chemical behavior.

Uniqueness

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is unique due to the presence of both the chlorophenyl and pyrimidinyl groups, which confer specific chemical and biological properties. The hydroxyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. This structure is significant as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrimidine derivatives. For instance, a series of pyrimidine-based compounds were synthesized and evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers. The results indicated that many of these compounds exhibited potent activity, with IC50 values ranging from 0.010.01 µM to 8.128.12 µM, demonstrating their potential as anticancer agents .

Case Study: Structure-Activity Relationship

A specific study examined the structure-activity relationship (SAR) of pyrimidine derivatives, revealing that modifications at the 4-position significantly influenced anticancer activity. Compounds with electron-withdrawing groups at this position showed enhanced potency against MCF-7 cells, suggesting that this compound could exhibit similar properties due to its structural features .

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives has also been well-documented. Several studies have reported that compounds with similar structures demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.250.25 µg/mL to 11 µg/mL .

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrimidine derivatives can act as effective inhibitors of various enzymes, including dihydroorotate dehydrogenase (DHODH). In vitro assays indicated that certain derivatives inhibited DHODH more effectively than known inhibitors like brequinar and teriflunomide, making them promising candidates for further development in immunosuppressive therapies .

Data Summary

Biological Activity IC50/MIC Values Target/Organism Reference
Anticancer0.01 - 8.12 µMMCF-7, A549, Colo-205, A2780
Antimicrobial0.25 - 1 µg/mLStaphylococcus aureus, E. faecalis
Enzyme InhibitionVariesDihydroorotate dehydrogenase

Q & A

Q. What are the recommended synthetic routes for [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Start with a pyrimidine core (e.g., 2-chloro-5-methylpyrimidine).
  • Step 2: Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling using Pd catalysts .
  • Step 3: Hydroxymethylation at the 5-position using formaldehyde under basic conditions (e.g., NaOH) .
    Key Variables:
  • Temperature: Higher temperatures (>80°C) improve coupling efficiency but may degrade sensitive intermediates.
  • Solvent: Methanol or THF is preferred for hydroxymethylation to stabilize intermediates .
    Yield Optimization:
  • Purification via column chromatography (silica gel, CHCl3_3:MeOH 9.5:0.5) achieves >85% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR:
    • 1^1H NMR: Peaks at δ 8.5–8.7 ppm (pyrimidine protons), δ 4.7–5.0 ppm (hydroxymethyl group) .
    • 13^{13}C NMR: Signals at ~160 ppm (C=N), ~60 ppm (CH2_2OH) .
  • Mass Spectrometry:
    • ESI-MS: Expected [M+H]+^+ at m/z 237.6 (C11_{11}H10_{10}ClN2_2O) .
  • X-ray Crystallography:
    • SHELX software refines crystal structures to confirm bond angles and torsion angles (e.g., C-Cl bond length: 1.74 Å) .

Q. How should researchers handle safety and waste disposal for this compound?

Methodological Answer:

  • Safety:
    • Use PPE (gloves, goggles) due to potential irritancy (similar to pyrimidine derivatives) .
  • Waste Management:
    • Segregate halogenated waste (e.g., chlorinated byproducts) and dispose via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in catalytic systems?

Methodological Answer:

  • Computational Analysis:
    • Multiwfn calculates electron localization function (ELF) to identify nucleophilic sites (e.g., hydroxymethyl group: ELF >0.8) .
    • HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, suitable for metal coordination .
  • Experimental Validation:
    • DFT-optimized geometries align with crystallographic data (RMSD <0.1 Å) .

Q. What noncovalent interactions dominate in supramolecular assemblies of this compound?

Methodological Answer:

  • Hydrogen Bonding:
    • O-H···N interactions (2.8–3.0 Å) stabilize crystal packing .
  • π-Stacking:
    • Chlorophenyl and pyrimidine rings exhibit face-to-face stacking (3.4 Å spacing) .
  • Halogen Bonding:
    • C-Cl···π interactions (3.2 Å) contribute to lattice stability .

Q. How does structural modification at the 4-chlorophenyl position affect biological activity?

Methodological Answer:

  • Case Study vs. Fenarimol:
    • Fenarimol ([2,4'-dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol]) shows antifungal activity via sterol biosynthesis inhibition .
    • Replacing one chlorophenyl group with hydroxymethyl reduces toxicity but maintains moderate bioactivity (IC50_{50} ~10 µM in fungal assays) .
  • SAR Insights:
    • Electron-withdrawing groups (e.g., Cl) enhance target binding; polar groups (e.g., OH) improve solubility .

Q. How can researchers resolve contradictions in reported solubility data?

Methodological Answer:

  • Data Discrepancies:
    • Literature reports solubility in DMSO ranging from 15 mg/mL to 50 mg/mL .
  • Resolution Strategies:
    • Validate via HPLC purity checks (>98% purity reduces variability) .
    • Use standardized shake-flask method (pH 7.4 PBS, 25°C) .

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